molecular formula C9H12BFO4 B14036673 (2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid

(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid

Cat. No.: B14036673
M. Wt: 214.00 g/mol
InChI Key: ZBBKRDUAIMIEOQ-UHFFFAOYSA-N
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Description

(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated and methoxymethoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the fluorinated and methoxymethoxy-substituted phenyl ring.

    Borylation Reaction: The key step involves the introduction of the boronic acid group. This can be achieved through a borylation reaction using a suitable boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid can undergo various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl or styrene derivative.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The compound can undergo reduction reactions to modify the substituents on the phenyl ring.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.

    Oxidation: Corresponding phenol.

    Reduction: Modified phenyl derivatives.

Scientific Research Applications

(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Material Science: Utilized in the preparation of advanced materials such as polymers and electronic materials.

    Biological Research: Employed in the study of enzyme inhibitors and other biologically active compounds.

Mechanism of Action

The mechanism of action of (2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methoxyphenylboronic acid
  • 2-Fluoro-3-methoxy-5-(methoxycarbonyl)phenylboronic acid
  • 3-Fluoro-2-methoxybenzoic acid

Uniqueness

(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid is unique due to the presence of both fluorine and methoxymethoxy substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these substituents play a crucial role.

Properties

Molecular Formula

C9H12BFO4

Molecular Weight

214.00 g/mol

IUPAC Name

[2-fluoro-3-(methoxymethoxy)-5-methylphenyl]boronic acid

InChI

InChI=1S/C9H12BFO4/c1-6-3-7(10(12)13)9(11)8(4-6)15-5-14-2/h3-4,12-13H,5H2,1-2H3

InChI Key

ZBBKRDUAIMIEOQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)OCOC)C)(O)O

Origin of Product

United States

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